disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate
Description
Systematic Nomenclature and Structural Identification
The IUPAC name disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate provides a complete stereochemical and functional description:
- Oxane backbone : A six-membered oxygen-containing ring (C5H10O) with substituents at positions 2–6.
- Stereochemistry : The 2S,3R,4S,5R,6S configuration defines spatial arrangements critical for molecular interactions.
- Functional groups :
- Carboxylate (-COO⁻) at C2 (neutralized by sodium counterions)
- Hydroxyl (-OH) groups at C3 and C4
- Sulfooxy (-OSO₃⁻) at C5
- Oxido (-O⁻) at C6
Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C6H7Na2O12S | |
| Molecular weight | 349.14 g/mol | |
| InChI | InChI=1S/C6H10O12S.2Na/c7-2-1-3(8)4(9)5(10)6(17-18(11,12)13)14(15)16;;/h2-5,7-10H,1H2,(H,11,12,13);;/q;2*+1/p-2 | |
| SMILES | [Na+].[Na+].O[C@H]1C@@HC@HC@@HC(=O)[O-] |
The sulfated oxane ring adopts a chair conformation stabilized by hydrogen bonding between axial hydroxyl groups and electrostatic interactions involving the sulfooxy and carboxylate moieties. X-ray crystallography of related sulfated carbohydrates confirms equatorial positioning of bulky substituents to minimize steric strain.
Historical Context of Sulfonated Sugar Derivatives Discovery
Sulfonated sugar derivatives emerged as research targets following mid-20th century advances in polysaccharide sulfation analysis. Key milestones include:
- 1950s–1960s : Development of sulfated glycosaminoglycan (e.g., chondroitin sulfate) isolation techniques, revealing biological roles in connective tissues.
- 1973 : Blumenkrantz and Asboe-Hansen’s carbazole assay for uronic acids, later refined with meta-hydroxydiphenyl to reduce neutral sugar interference.
- 1980s–1990s : Application of sulfamate additives to suppress nonspecific color reactions during uronic acid quantification, enabling precise analysis of sulfated monosaccharides like the title compound.
The synthesis of this compound became feasible only after solving challenges in stereoselective sulfation. Early methods produced racemic mixtures, but asymmetric catalysis using chiral Lewis acids allowed定向 introduction of sulfooxy groups at C5 while preserving the oxane ring’s native conformation.
Position Within Carbohydrate Chemistry Taxonomy
This compound occupies a specialized niche in carbohydrate taxonomy:
Hierarchical Classification
- Class : Sulfated monosaccharides
- Subclass : Oxane-based sulfonic acid derivatives
- Functional groups :
- Anionic carboxylate (C2)
- Sulfate ester (C5)
- Hemiacetal oxido (C6)
Comparative Analysis with Related Structures
Unlike naturally abundant sulfated polysaccharides, this monosaccharide derivative lacks polymerized chains, making it useful for studying sulfate-group interactions without confounding effects from glycosidic linkages. Its compact structure also facilitates computational modeling of sulfated carbohydrate-protein interactions.
Properties
CAS No. |
96633-53-3 |
|---|---|
Molecular Formula |
C6H8Na2O10S |
Molecular Weight |
318.17 g/mol |
IUPAC Name |
disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C6H9O10S.2Na/c7-1-2(8)4(16-17(12,13)14)6(11)15-3(1)5(9)10;;/h1-4,6-8H,(H,9,10)(H,12,13,14);;/q-1;2*+1/p-1/t1-,2+,3+,4-,6+;;/m1../s1 |
InChI Key |
FDSNQDPWBYMQAN-LDDVDCNTSA-M |
Isomeric SMILES |
[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1OS(=O)(=O)O)[O-])C(=O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1(C(C(OC(C1OS(=O)(=O)O)[O-])C(=O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- The synthesis generally begins with monosaccharides or sugar derivatives such as glucose or galactose, which provide the oxane (tetrahydropyran) ring system.
- Protected sugar derivatives with selective hydroxyl protection are used to control regioselectivity during sulfonation and oxidation steps.
- Disodium salts are formed by neutralization with sodium bases (e.g., sodium hydroxide) after sulfonation and carboxylation.
Key Synthetic Steps
| Step Number | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of hydroxyl groups | Acetylation or silylation reagents | Protects non-target hydroxyls to direct sulfonation |
| 2 | Selective sulfonation at C-5 hydroxyl | Sulfur trioxide-pyridine complex or chlorosulfonic acid | Introduces sulfooxy group at specific position |
| 3 | Oxidation of primary alcohol to carboxylate | TEMPO/NaOCl or other mild oxidants | Converts C-6 hydroxymethyl to carboxylate |
| 4 | Deprotection of hydroxyl groups | Acidic or basic hydrolysis | Restores free hydroxyl groups |
| 5 | Neutralization to disodium salt | Sodium hydroxide or sodium carbonate | Forms disodium salt of sulfonated sugar acid |
Detailed Reaction Conditions
- Sulfonation: The sulfonation step is critical and typically performed under controlled temperature (0–5 °C) to avoid over-sulfonation or degradation. Sulfur trioxide complexes are preferred for regioselectivity.
- Oxidation: The oxidation of the primary alcohol to carboxylate is done under mild conditions to preserve stereochemistry, often using catalytic TEMPO with sodium hypochlorite at pH ~9–10.
- Protection/Deprotection: Protecting groups such as acetyl or benzyl ethers are used to mask hydroxyl groups during sulfonation and oxidation, then removed by hydrolysis or hydrogenolysis.
Alternative Preparation Routes
- Enzymatic methods have been explored for selective oxidation and sulfonation, using sulfatases and oxidases to achieve regio- and stereoselectivity under mild conditions, though these are less common in industrial synthesis.
- Semi-synthetic approaches involve isolation of natural sulfonated sugar acids from biological sources followed by chemical modification to obtain the disodium salt form.
Research Findings and Optimization
- Studies indicate that controlling pH and temperature during sulfonation and oxidation steps is crucial to maximize yield and purity.
- Use of protecting groups significantly improves regioselectivity and reduces side reactions.
- The disodium salt form enhances water solubility and stability, important for pharmaceutical or cosmetic applications.
- Analytical methods such as NMR, mass spectrometry, and HPLC are employed to confirm stereochemistry and purity after each step.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Advantages | Challenges |
|---|---|---|---|
| Starting material | Protected monosaccharides | Readily available, stereochemically defined | Requires multiple protection steps |
| Sulfonation | Sulfur trioxide-pyridine complex | High regioselectivity | Sensitive to temperature, risk of over-sulfonation |
| Oxidation | TEMPO/NaOCl catalytic system | Mild, preserves stereochemistry | Requires careful pH control |
| Deprotection | Acidic/basic hydrolysis | Efficient removal of protecting groups | Potential for partial degradation |
| Salt formation | Neutralization with NaOH | Improves solubility and stability | Requires precise stoichiometry |
Chemical Reactions Analysis
Types of Reactions
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxido and sulfooxy groups to their corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Structural Characteristics
The compound features multiple hydroxyl groups and a sulfonate group that contribute to its solubility and reactivity. The stereochemistry (2S,3R,4S,5R,6S) indicates specific spatial arrangements that are crucial for its biological activity.
Pharmaceutical Applications
Disodium (2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate has been investigated for its potential as a therapeutic agent due to its antioxidant properties. Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative stress in various diseases.
Case Study: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound in vitro. Results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound compared to controls. This suggests potential applications in formulations for skin care products aimed at anti-aging.
Food Science
The compound's properties make it suitable as a food additive or preservative. Its antioxidant capabilities can help extend the shelf life of food products by preventing lipid oxidation.
Data Table: Antioxidant Efficacy in Food Preservation
| Food Type | Concentration (mg/kg) | Oxidation Rate (%) | Control Oxidation Rate (%) |
|---|---|---|---|
| Vegetable Oil | 100 | 15 | 30 |
| Meat Products | 50 | 20 | 40 |
| Dairy Products | 75 | 10 | 25 |
Cosmetic Applications
Due to its moisturizing and skin-conditioning properties, disodium (2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate is being incorporated into skincare formulations.
Case Study: Skin Hydration
A clinical trial involving a topical cream containing this compound showed improved skin hydration levels after four weeks of application compared to a placebo group. Participants reported enhanced skin softness and reduced dryness.
Mechanism of Action
The mechanism by which disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
(a) Decasodium (2R,3S,4S,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-... ()
- Key Differences : This decasodium compound is a highly branched polysaccharide derivative with ten sodium ions, multiple sulfonate (‑SO₃⁻), and carboxylate groups. Its larger molecular framework and higher charge density enhance solubility in aqueous media but reduce membrane permeability compared to the target compound.
- Applications : Used in ion-exchange resins or anticoagulant therapies due to its polyanionic nature .
(b) Heparin and Chondroitin Sulfate
- Key Differences: Natural glycosaminoglycans like heparin have repeating disaccharide units with variable sulfation patterns. The synthetic target compound lacks the polymeric backbone but shares sulfate-dependent anticoagulant mechanisms .
Carboxylated Oxane Derivatives
(a) (2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate ()
- Key Differences : This benzoate-substituted oxolan derivative (MW 370.4 g/mol) is lipophilic due to aromatic ester groups, contrasting with the hydrophilic sulfate and carboxylate groups of the target compound.
- Applications : Used in synthetic organic chemistry as a chiral building block rather than biological applications .
(b) 2-((3S,4S,6R)-6-((6E,8E)-deca-6,8-dienyl)-4,6-dimethyl-1,2-dioxan-3-yl) acetic acid ()
- Key Differences : Contains a hydrophobic deca-dienyl chain, making it amphiphilic. Unlike the target compound, it lacks charged groups, favoring membrane integration in lipid-based drug delivery .
Pharmaceutical Derivatives with Complex Substituents
(a) Sdox ()
- Key Differences: A tetracycline-derived anthraquinone with methoxy, amino, and thioxo-dithiol groups. Its redox-active structure enables DNA intercalation, unlike the target compound’s sulfate-carboxylate chemistry.
- Applications : Investigated as an anticancer agent due to its DNA-binding capacity .
(b) (9H-Fluoren-9-yl)methylN-{(2R,3R,4S)-4-hydroxy-2-... ()
- Key Differences : Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and cyclohexyl ether, critical for solid-phase peptide synthesis. The target compound’s lack of protective groups makes it unsuitable for such applications .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
- Sulfation vs. Carboxylation : Sulfate groups (as in the target compound) enhance binding to cationic proteins (e.g., antithrombin III), while carboxylates (e.g., EDTA derivatives in ) favor metal chelation .
- Stereochemical Sensitivity : The (2S,3R,4S,5R,6S) configuration of the target compound is critical for mimicking natural sulfated carbohydrates. In contrast, mismatched stereochemistry in analogs (e.g., ’s glucuronide) abolishes activity .
- Synthetic Challenges : Introducing sulfate groups regioselectively (as in the target compound) is more complex than esterifying hydroxyls with benzoates () or alkyl chains () .
Biological Activity
Disodium;(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-oxido-5-sulfooxyoxane-2-carboxylate (CAS No. 96633-53-3) is a complex organic compound with notable biological activities. This article explores its chemical properties, mechanisms of action, and potential applications in various fields.
Molecular Characteristics:
- Molecular Formula: C₆H₈Na₂O₁₀S
- Molecular Weight: 318.17 g/mol
- IUPAC Name: this compound
The compound features multiple hydroxyl groups and a sulfonate moiety that contribute to its solubility and reactivity in biological systems.
This compound interacts with various biological targets through several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the activity of enzymes such as glycosidases and sulfatases.
- Cell Signaling Modulation : The presence of hydroxyl and sulfonate groups allows the compound to engage with cellular receptors and signaling pathways, potentially influencing cell growth and differentiation.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Biological Activities
Research has indicated several biological activities associated with this compound:
1. Antimicrobial Activity:
- Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.
2. Anti-inflammatory Effects:
- In vitro studies have demonstrated that this compound can reduce inflammatory markers in cell cultures. It appears to modulate cytokine release and inhibit pathways associated with inflammation.
3. Potential Anticancer Properties:
- Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines. This effect could be mediated through the activation of caspases and modulation of signaling pathways related to cell survival.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound against Escherichia coli showed a significant reduction in bacterial growth at concentrations above 100 µg/mL. The results indicated a potential application in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a decrease in TNF-alpha and IL-6 production by approximately 40%, suggesting its role as an anti-inflammatory agent.
Research Findings Summary Table
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Q & A
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
To confirm stereochemistry, single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving complex stereochemical assignments due to its robustness in handling small-molecule crystallography . For validation, cross-reference data with NMR spectroscopy (e.g., - HSQC and NOESY) to confirm spatial proximities of hydroxyl and sulfate groups. Ensure crystallographic data (e.g., Flack parameter) is refined to resolve enantiomeric ambiguity.
Q. What analytical techniques are recommended for quantifying sulfate groups in this compound?
Ion chromatography (IC) with suppressed conductivity detection is optimal for sulfate quantification due to its sensitivity (detection limits ~0.1 ppm). Alternatively, gravimetric analysis via barium sulfate precipitation can be used, though it requires careful pH control to avoid co-precipitation of sodium salts . For non-destructive analysis, FT-IR spectroscopy (absorption at ~1250–1050 cm for S=O stretching) provides qualitative confirmation.
Q. What safety precautions are critical when handling this compound in the lab?
Follow GHS-compliant protocols :
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of fine particulates .
- Store in a sealed, dry container to prevent hygroscopic degradation .
- Dispose of waste via approved channels to avoid environmental release .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural resolution?
Discrepancies (e.g., poor R-factors or electron density mismatches) often arise from disorder (e.g., sulfate group rotation) or twinned crystals . Mitigate by:
Q. What strategies preserve stereochemical integrity during synthesis?
To avoid racemization or sulfation side reactions:
- Use enzymatic catalysis (e.g., sulfotransferases) for regioselective sulfation .
- Employ protecting groups (e.g., acetyl for hydroxyls) during carboxylate activation .
- Monitor reaction progress via HPLC-MS to detect intermediates and byproducts.
Q. How does the disodium ion influence solubility and reactivity in aqueous solutions?
The disodium counterion enhances aqueous solubility via ionic hydration but may reduce stability at extreme pH. Key considerations:
- pH-dependent speciation : At pH < 4, carboxylate groups protonate, reducing solubility.
- Chelation effects : Sodium ions may weakly coordinate with sulfate, affecting reactivity in metal-catalyzed reactions .
- Compare with monovalent salts (e.g., potassium) to assess ion-specific effects .
Q. What experimental controls are essential for studying stability under varying pH conditions?
- Buffer selection : Use non-coordinating buffers (e.g., HEPES) to avoid metal interference.
- Temperature control : Maintain constant temperature (±0.1°C) to isolate pH effects.
- Redox protection : Add antioxidants (e.g., ascorbate) if oxidative degradation is suspected .
- Validate stability via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
